3-Furoic acid

Description

This compound has been reported in Penicillium herquei, Peristeria elata, and other organisms with data available.

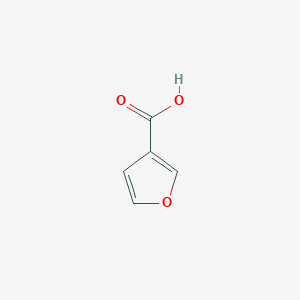

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

furan-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3/c6-5(7)4-1-2-8-3-4/h1-3H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCCAYCGZOLTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197611 | |

| Record name | 3-Furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Furoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

64 mg/mL | |

| Record name | 3-Furoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

488-93-7 | |

| Record name | 3-Furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-FUROIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FUROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88A3S7RG98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Furoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120 - 122 °C | |

| Record name | 3-Furoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Genesis of a Heterocycle: An In-depth Guide to the Discovery and Early Synthesis of 3-Furoic Acid

For researchers, scientists, and professionals in drug development, understanding the historical synthesis of foundational molecules can provide critical insights into the evolution of organic chemistry and inspire novel synthetic strategies. 3-Furoic acid, a key heterocyclic building block, has a rich history rooted in the late 19th-century explorations of furan (B31954) chemistry by German chemists. This technical guide delineates the initial discovery and pivotal early syntheses of this compound, presenting detailed experimental protocols, comparative data, and visualizations of the chemical transformations.

The Dawn of this compound: The Contribution of Limpricht and Staedel

The first documented synthesis of this compound is attributed to H. Limpricht and W. Staedel in the late 19th century. Their work, born from investigations into the derivatives of pyromucic acid (2-Furoic acid), laid the groundwork for the chemistry of 3-substituted furans. Their pioneering method involved the sulfonation of 2-Furoic acid, followed by a challenging separation and subsequent transformation of the resulting sulfonic acid derivative.

Experimental Protocol: The Limpricht-Staedel Synthesis

The original synthesis, while groundbreaking, was characterized by its harsh conditions and laborious purification processes. The key steps are outlined below:

-

Sulfonation of 2-Furoic Acid: 2-Furoic acid was treated with fuming sulfuric acid. This reaction introduces a sulfonic acid group onto the furan ring.

-

Formation and Separation of Barium Salts: The resulting mixture of furoic acid sulfonic acids was neutralized with barium carbonate. The barium salts of the different isomers were then painstakingly separated based on their differential solubility.

-

Conversion to the Potassium Salt: The isolated barium salt of the desired sulfonic acid was converted to its potassium salt.

-

Fusion with Sodium Formate (B1220265): The potassium salt was then fused with sodium formate at high temperatures. This critical step replaced the sulfonic acid group with a carboxylic acid group, yielding a dicarboxylic furan derivative.

-

Decarboxylation: The resulting dicarboxylic acid was heated, leading to the elimination of one carboxyl group to yield this compound.

Advancements in the 20th Century: Decarboxylation Routes

The early 20th century saw the development of more refined and higher-yielding methods for the synthesis of this compound. These approaches primarily focused on the selective decarboxylation of readily accessible furandicarboxylic acids. The work of Reichstein and Gilman in the early 1930s is particularly noteworthy.

The Reichstein Synthesis: Decarboxylation of 3,4-Furandicarboxylic Acid

Tadeus Reichstein and his collaborators developed a method starting from 3,4-furandicarboxylic acid. This dicarboxylic acid could be prepared through a multi-step synthesis, and its selective decarboxylation provided a more direct route to this compound.

The procedure for the decarboxylation of 3,4-furandicarboxylic acid is as follows:

-

Heating under Reduced Pressure: 3,4-Furandicarboxylic acid was heated in a distillation apparatus under reduced pressure.

-

Sublimation: Upon heating, the compound decarboxylates, and the resulting this compound sublimes.

-

Purification: The collected sublimate was then purified by recrystallization, typically from hot water, to yield pure this compound.

The Gilman Synthesis: Decarboxylation of 2,4-Furandicarboxylic Acid

Henry Gilman and his research group also made significant contributions to furan chemistry. Their work included the synthesis of this compound via the decarboxylation of 2,4-furandicarboxylic acid.

The experimental procedure reported by Gilman and his colleagues is detailed below:

-

Heating in Quinoline: 2,4-Furandicarboxylic acid was heated in the presence of quinoline, which acts as a high-boiling solvent and catalyst.

-

Copper Powder as a Catalyst: Copper powder was often added to facilitate the decarboxylation reaction.

-

Distillation and Purification: The reaction mixture was heated to a high temperature, and the this compound formed was distilled off. The crude product was then purified by recrystallization.

Quantitative Data from Early Syntheses

The following table summarizes the key quantitative data reported in these seminal publications. It is important to note that the yields from the 19th-century work are often not explicitly stated or are difficult to calculate from the described procedures.

| Method | Starting Material | Key Reagents/Conditions | Reported Melting Point (°C) |

| Limpricht & Staedel | 2-Furoic acid | Fuming H₂SO₄, BaCO₃, Na formate fusion | Not explicitly stated |

| Reichstein (1932) | 3,4-Furandicarboxylic acid | Heating under reduced pressure | 122 |

| Gilman (1933) | 2,4-Furandicarboxylic acid | Quinoline, Copper powder, Heat | 121-122 |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes described.

3-Furoic Acid: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Furoic acid, also known as furan-3-carboxylic acid, is a heterocyclic organic compound that has garnered interest in the pharmaceutical and agrochemical sectors. It serves as a valuable building block in the synthesis of novel compounds and has demonstrated notable biological activities, including hypolipidemic and nematicidal effects. This technical guide provides an in-depth overview of the natural occurrence of this compound and explores its biosynthetic origins, with a focus on data-driven insights and detailed experimental methodologies.

Natural Sources of this compound

This compound is a metabolite found across various biological systems, from microbes to plants and animals. While its presence is widespread, quantitative data on its concentration in many of these sources remains limited. It has been identified in several fungi, plants, and food products.

Microbial Sources

Fungi are significant producers of this compound. Specific species have been identified as sources, suggesting a role for this compound in their metabolic processes.

| Microbial Source | Species | Notes |

| Fungi | Penicillium herquei | Identified as a natural source of this compound.[1] |

| Aspergillus luchuensis Hy-6 | A sea-derived fungus that produces this compound, which has shown strong nematicidal activity.[2] | |

| Corynebacterium sp. | Mentioned as a producer of furan-3-carboxylic acid, though specific pathways are not detailed. |

Botanical and Food Sources

This compound can be found in trace amounts in various foods, often as a result of thermal processing or natural degradation of precursor molecules like sugars and ascorbic acid.

| Source | Specifics | Notes |

| Plants | Peristeria elata | An orchid species reported to contain this compound.[1] |

| Food Products | Honey and Honeydew | Found in small quantities. Its presence, along with other furanic compounds, can be an indicator of honey's age or thermal treatment.[3][4][5][6][7] |

| Fermented Foods | Trace amounts may form through the microbial metabolism of pentose (B10789219) sugars. | |

| Asparagus, Chicken, Pork | Detected, but not quantified, in these food items. |

Animal and Human Metabolism

This compound is also recognized as a metabolite in humans.

| Source | Notes |

| Human Metabolism | A naturally occurring organic acid found in the urine of healthy individuals.[8] |

Biosynthesis of this compound

The precise enzymatic pathways leading to the biosynthesis of this compound are not as well-defined as those for its isomer, 2-Furoic acid. Much of the available evidence points to its formation as a product of the non-enzymatic degradation of common natural precursors, particularly pentose sugars and ascorbic acid (Vitamin C). However, its production by microorganisms like Corynebacterium and Aspergillus suggests the existence of specific, yet to be fully elucidated, enzymatic routes.

Formation from Ascorbic Acid Degradation

Ascorbic acid can degrade under certain conditions to yield furan (B31954) derivatives. The formation of furoic acid (isomer often unspecified or 2-Furoic acid) is noted in the aerobic degradation pathway.

Putative Microbial Biosynthesis

While a complete pathway is not available, a simplified workflow for microbial production can be conceptualized. This involves the conversion of a substrate, such as a pentose sugar, through a series of enzymatic steps to the final product.

Biological Activity and Signaling Pathways

This compound exhibits biological activities that suggest interactions with specific metabolic pathways. Its hypolipidemic and nematicidal effects are of particular interest for drug and pesticide development.

Hypolipidemic Activity

Furoic acids have been shown to lower serum cholesterol and triglyceride levels in rodents.[8][9] While 2-Furoic acid appears more potent, this compound also contributes to this effect. The proposed mechanism involves the inhibition of key enzymes in lipid biosynthesis.[10]

Nematicidal Activity

This compound isolated from Aspergillus luchuensis Hy-6 has demonstrated potent nematicidal activity against the root-knot nematode Meloidogyne incognita. Metabolomic analysis of treated nematodes indicated that functional abnormalities in lipid metabolism may be a key molecular mechanism for its efficacy, aligning with its observed hypolipidemic effects.[2]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and synthesis of this compound.

Extraction and Quantification of this compound from Honey

This protocol is adapted from methods developed for the simultaneous analysis of furanic compounds in honey.[6]

Objective: To extract and quantify this compound from honey samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

-

Honey sample

-

Ultrapure water

-

Methanol (HPLC grade)

-

Sulphuric acid

-

This compound standard

-

Syringe filters (0.45 µm)

-

HPLC system with a Diode Array Detector (DAD)

-

C18 analytical column

Procedure:

-

Sample Preparation:

-

Dissolve 10 g of honey in 20 mL of ultrapure water.

-

Vortex the solution until the honey is completely dissolved.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of water/methanol with the addition of sulphuric acid to aid in peak resolution.

-

Flow Rate: Typically 1.0 mL/min.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Detection: DAD detection at 200 nm for this compound.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare a calibration curve using a series of known concentrations of the this compound standard.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area against the calibration curve.

-

Biocatalytic Production of Furoic Acid (General Protocol)

This protocol describes a general whole-cell biocatalytic process for the oxidation of a furanic aldehyde to the corresponding furoic acid, which can be adapted for specific microbial strains.

Objective: To produce furoic acid using a whole-cell biocatalyst.

Materials:

-

Microbial strain (e.g., Pseudomonas putida, Nocardia corallina)

-

Growth medium

-

Phosphate (B84403) buffer (e.g., 200 mM, pH 6.0-7.0)

-

Furfural (B47365) (substrate)

-

Calcium carbonate (to buffer pH changes)

-

Shaking incubator

-

Centrifuge

Procedure:

-

Cell Cultivation:

-

Inoculate the microbial strain into a suitable growth medium.

-

Incubate at the optimal temperature and shaking speed until the desired cell density is reached (e.g., mid-exponential phase).

-

-

Cell Harvesting:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with phosphate buffer to remove residual medium components.

-

Resuspend the cells in the reaction buffer to a specific concentration (e.g., 10 g/L dry cell weight).

-

-

Bioconversion Reaction:

-

In a reaction vessel, combine the cell suspension, furfural (e.g., 50 mM), and calcium carbonate.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with shaking (e.g., 200 rpm).

-

Monitor the reaction progress by taking samples at regular intervals and analyzing the concentration of furoic acid by HPLC.

-

-

Product Isolation:

-

After the reaction is complete, remove the cells by centrifugation.

-

The supernatant containing the furoic acid can be further purified using techniques such as liquid-liquid extraction or chromatography.

-

References

- 1. This compound | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Electrochemical Determination of the “Furanic Index” in Honey [mdpi.com]

- 5. Electrochemical Determination of the "Furanic Index" in Honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. This compound | 488-93-7 [chemicalbook.com]

- 9. This compound 98 488-93-7 [sigmaaldrich.com]

- 10. The hypolipidemic activity of furoic Acid and furylacrylic Acid derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Furoic Acid in Fungi and Fermented Foods: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Furoic acid, a furan (B31954) derivative with a carboxylic acid group at the 3-position, is a naturally occurring compound that has garnered interest in various scientific fields, including drug development, due to its potential biological activities. This technical guide provides a comprehensive overview of the occurrence of this compound in fungi and fermented food products. It details the analytical methodologies for its detection and quantification, explores its biosynthetic pathways in fungi, and presents available quantitative data. This document is intended to serve as a valuable resource for researchers and professionals investigating the roles and applications of this intriguing molecule.

Occurrence of this compound

Fungal Sources

This compound has been identified as a secondary metabolite in several fungal species. Its presence has been confirmed in various genera, highlighting the metabolic diversity within the fungal kingdom.

-

Penicillium : The genus Penicillium is a well-documented source of a vast array of secondary metabolites. This compound has been reported in Penicillium herquei.[1] While the production of numerous other furan derivatives by Penicillium species is known, specific quantitative data for this compound remains limited.[2][3]

-

Aspergillus : Members of the genus Aspergillus are prolific producers of secondary metabolites. Notably, the sea-derived fungus Aspergillus luchuensis hy-6 has been identified as a producer of this compound, which was identified using liquid chromatography-mass spectrometry.[4][5] This species is also industrially important in East Asia for its role in food fermentation.[6][7]

-

Other Fungi : The occurrence of this compound extends to other fungal species as well. It has been reported in Peristeria elata.[1] Additionally, derivatives of furoic acid have been isolated from the endophytic fungus Coniothyrium sp.

Fermented Foods

The fermentation process, driven by a complex interplay of microorganisms including fungi and bacteria, can lead to the formation of various organic compounds, including this compound. Its presence in fermented foods is often a result of the metabolic activities of the fermenting microflora.

-

Kombucha : This fermented tea beverage, produced by a symbiotic culture of bacteria and yeast (SCOBY), contains a variety of organic acids that contribute to its characteristic flavor and potential health benefits. While comprehensive organic acid profiles of kombucha have been studied, specific quantitative data for this compound are not widely reported.

-

Sourdough Bread : The characteristic flavor of sourdough bread is a result of the metabolic activity of lactic acid bacteria and yeasts. While the organic acid profile of sourdough is well-documented, with a focus on lactic and acetic acids, the presence and concentration of this compound are not commonly quantified.

-

Other Fermented Products : Furan derivatives, including furoic acids, have been detected in other fermented products such as beer and wine, often as a result of both microbial metabolism and heat-related reactions (Maillard reaction) during processing.[8][9] However, specific data on this compound concentrations are limited.

Quantitative Data

A comprehensive summary of the quantitative data for this compound in various fungal and fermented food sources is presented below. It is important to note that while the presence of this compound has been confirmed in several sources, detailed quantitative studies are still limited in the publicly available scientific literature.

| Source | Matrix | Concentration | Analytical Method | Reference |

| Fungi | ||||

| Aspergillus luchuensis hy-6 | Culture Broth | Presence confirmed | LC-MS | [4][5] |

| Penicillium herquei | Not Specified | Presence confirmed | Not Specified | [1] |

| Peristeria elata | Not Specified | Presence confirmed | Not Specified | [1] |

| Fermented Foods | ||||

| Honey | Honey | Detected, not quantified | HPLC | [10] |

| Beer | Beer | Furfuryl alcohol (precursor) detected | Not Specified | [8] |

| Wine | Wine | Cinnamic acid derivatives identified | GC-MS, HPLC | [9] |

Note: The table highlights the current gap in quantitative data for this compound. Further research is needed to establish the typical concentration ranges of this compound in various fungal species and fermented food products.

Experimental Protocols

Accurate detection and quantification of this compound require robust analytical methodologies. Below are detailed protocols for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are commonly employed for the analysis of organic acids and furan derivatives in complex matrices.

Protocol 1: Extraction of this compound from Fungal Cultures for HPLC Analysis

This protocol is adapted from methods used for the extraction of secondary metabolites from Penicillium species.

1. Culture and Harvest:

- Grow the fungal strain of interest (e.g., Penicillium sp., Aspergillus sp.) in a suitable liquid medium (e.g., Potato Dextrose Broth) or on a solid agar (B569324) medium (e.g., Potato Dextrose Agar) under optimal conditions for secondary metabolite production.

- For liquid cultures, separate the mycelium from the culture broth by filtration. For solid cultures, scrape the mycelial mass from the agar surface.

2. Extraction:

- Lyophilize (freeze-dry) the mycelium to remove water.

- Homogenize the dried mycelium to a fine powder.

- Extract a known weight of the powdered mycelium (e.g., 1 gram) with a suitable organic solvent such as methanol, ethyl acetate, or a mixture thereof. A common procedure involves suspending the powder in the solvent and sonicating for 30 minutes, followed by shaking for several hours at room temperature.

- Separate the solvent extract from the solid residue by centrifugation and filtration.

- Repeat the extraction process on the residue to ensure complete recovery of metabolites.

- Combine the solvent extracts.

3. Sample Preparation for HPLC:

- Evaporate the combined solvent extract to dryness under reduced pressure using a rotary evaporator.

- Reconstitute the dried extract in a known volume of the HPLC mobile phase or a suitable solvent (e.g., methanol).

- Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Protocol 2: Analysis of this compound in Fermented Beverages by HPLC-UV

This protocol is a general method applicable to fermented beverages like kombucha.

1. Sample Preparation:

- Degas the fermented beverage by sonication or by vigorously shaking to remove carbonation.

- Centrifuge the degassed sample to pellet any suspended solids (e.g., yeast and bacteria).

- Filter the supernatant through a 0.45 µm syringe filter.

- If necessary, dilute the sample with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

2. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

- Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical starting condition could be 95:5 (v/v) aqueous acid:organic solvent.

- Flow Rate: 1.0 mL/min.

- Injection Volume: 20 µL.

- Column Temperature: 25-30 °C.

- Detection: UV detector set at a wavelength of approximately 245-255 nm, which is within the absorption maximum for furoic acids. A Diode Array Detector (DAD) can be used to obtain the full UV spectrum for peak purity assessment.

3. Quantification:

- Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

- Inject the standards to generate a calibration curve by plotting peak area against concentration.

- Inject the prepared sample and determine the concentration of this compound by interpolating its peak area on the calibration curve.

Protocol 3: LC-MS/MS Method for Quantification of this compound in Complex Matrices

This protocol provides a framework for a highly sensitive and selective quantification method.

1. Sample Preparation:

- Follow the appropriate extraction protocol for the specific matrix (fungal culture or fermented food) as described in Protocol 1 or a similar validated method.

- Ensure the final sample is dissolved in a solvent compatible with the LC-MS system (e.g., a mixture of water and acetonitrile with a small amount of formic acid).

2. LC-MS/MS Conditions:

- LC System: A UPLC or HPLC system capable of generating sharp peaks for good separation and sensitivity.

- Column: A suitable C18 or other appropriate reverse-phase column.

- Mobile Phase: A gradient elution is typically used, for example, starting with a high percentage of water with 0.1% formic acid and gradually increasing the percentage of acetonitrile with 0.1% formic acid.

- Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode is commonly used for organic acids.

- Ionization Source: Electrospray Ionization (ESI).

- MRM Transitions: For quantitative analysis, Multiple Reaction Monitoring (MRM) is used. The specific precursor ion (Q1) and product ion (Q3) for this compound need to be determined by infusing a standard solution. For this compound (C₅H₄O₃, molecular weight 112.08 g/mol ), the deprotonated molecule [M-H]⁻ at m/z 111.0 would be the precursor ion. Fragmentation of this ion will yield specific product ions that can be used for quantification and confirmation.

3. Data Analysis:

- Quantification is performed by comparing the peak area of the specific MRM transition for this compound in the sample to a calibration curve generated from authentic standards. The use of a stable isotope-labeled internal standard is recommended for the most accurate quantification.

Biosynthesis and Signaling Pathways

The biosynthesis of this compound in fungi is part of the complex network of secondary metabolism. While a specific, detailed pathway for this compound has not been fully elucidated in the literature, it is likely derived from primary metabolic precursors and its production is tightly regulated.

Putative Biosynthetic Origin

Furan-containing secondary metabolites in fungi can originate from various precursors. One plausible route for the biosynthesis of furoic acids involves the degradation of more complex molecules or the modification of furan derivatives such as furfural (B47365), which can be formed from the dehydration of pentose (B10789219) sugars. In some microorganisms, the oxidation of furfural to furoic acid has been demonstrated.

Regulation of Secondary Metabolism in Fungi

The production of secondary metabolites, including this compound, is controlled by a hierarchical regulatory network that responds to various environmental and developmental cues. This network involves global regulators, pathway-specific transcription factors, and chromatin remodeling.

-

Global Regulators: In fungi like Aspergillus and Penicillium, global regulatory proteins such as LaeA and the velvet complex (VeA, VelB, etc.) play a crucial role in controlling the expression of numerous secondary metabolite biosynthetic gene clusters.[11] These regulators act as master switches, turning on or off the production of a suite of secondary metabolites in response to signals like light, pH, and nutrient availability.

-

Pathway-Specific Transcription Factors: Many biosynthetic gene clusters for secondary metabolites contain a gene encoding a pathway-specific transcription factor. This transcription factor directly regulates the expression of the other genes within that cluster, ensuring a coordinated production of the enzymes required for the synthesis of a specific compound.

-

Biosynthetic Gene Clusters (BGCs): The genes responsible for the biosynthesis of a particular secondary metabolite are often physically clustered together on the chromosome. This clustering facilitates their co-regulation. While a specific BGC for this compound has not yet been definitively identified, genomic analysis of this compound-producing fungi could reveal candidate clusters containing genes for enzymes such as oxidoreductases and dehydrogenases that would be necessary for its synthesis.

The following diagram illustrates a generalized workflow for the identification of this compound and a conceptual model of its regulation.

Conclusion

This compound is a secondary metabolite produced by various fungi, including species of Penicillium and Aspergillus, and can be found in some fermented foods. While its presence is confirmed, there is a notable lack of quantitative data across a wide range of sources. This guide has provided detailed experimental protocols for the extraction and analysis of this compound using modern chromatographic techniques, which can be readily adopted by researchers. The biosynthesis of this compound is likely governed by the complex regulatory networks that control secondary metabolism in fungi, involving global regulators and potentially a dedicated biosynthetic gene cluster. Further research is warranted to fully elucidate the biosynthetic pathway of this compound, to quantify its concentration in various fungal and fermented food sources, and to explore its full potential in drug development and other applications.

References

- 1. This compound | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Collection - 3âFuroic Acid from Sea-Derived Aspergillus luchuensis Hyâ6 as a Valuable Lead Compound against Plant-Parasitic Nematodes in Cucumber - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]

- 6. ASPERGILLUS LUCHUENSIS, AN INDUSTRIALLY IMPORTANT BLACK ASPERGILLUS IN EAST ASIA | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Influence of the brewing process on furfuryl ethyl ether formation during beer aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenolic content of various beverages determines the extent of inhibition of human serum and low-density lipoprotein oxidation in vitro: identification and mechanism of action of some cinnamic acid derivatives from red wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | 488-93-7 | MOLNOVA [molnova.com]

- 11. mdpi.com [mdpi.com]

Spectroscopic Profile of 3-Furoic Acid: A Technical Guide

Introduction

3-Furoic acid (also known as furan-3-carboxylic acid) is a heterocyclic organic compound with the molecular formula C₅H₄O₃. As a valuable building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is crucial. This technical guide provides an in-depth overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended for researchers, scientists, and professionals in drug development and related fields to facilitate the identification, characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of this compound reveals three signals corresponding to the three protons on the furan (B31954) ring and one signal for the carboxylic acid proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the carboxylic acid group and the electronegativity of the oxygen atom in the furan ring. The observed chemical shifts and coupling constants (J) can vary slightly depending on the solvent used.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constants (J) in Hz |

| H5 | ~8.12 | ~8.31 | dd | J(H5, H4) ≈ 1.5, J(H5, H2) ≈ 0.8 |

| H2 | ~7.45 | ~7.78 | t | J(H2, H4) ≈ 1.9 |

| H4 | ~6.78 | ~6.76 | dd | J(H4, H5) ≈ 1.5, J(H4, H2) ≈ 1.9 |

| COOH | ~12.26 | ~12.0 (broad) | s | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the this compound molecule. The spectrum will show five distinct signals: four for the furan ring carbons and one for the carboxylic acid carbon.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Approximate Chemical Shift (δ) in DMSO-d₆ (ppm) |

| C=O (Carboxylic Acid) | ~167 |

| C2 | ~147 |

| C5 | ~145 |

| C3 | ~118 |

| C4 | ~112 |

Note: The assignments are based on typical chemical shift ranges for substituted furans and carboxylic acids.[1] Definitive assignment may require further 2D NMR experiments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the presence of a carboxylic acid and a furan ring.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600 - 1450 | C=C stretch | Furan Ring |

| ~1200 - 1000 | C-O stretch | Furan Ring and Carboxylic Acid |

| ~3100 | =C-H stretch | Furan Ring |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₄O₃ |

| Molecular Weight | 112.08 g/mol |

| Mass of Molecular Ion (M⁺) | 112 m/z |

| Key Fragment Ions (m/z) | 95, 67, 39 |

Interpretation of Fragmentation: The mass spectrum of this compound typically shows a prominent molecular ion peak at m/z 112.[2] Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45).[3] For this compound, a significant fragment is often observed at m/z 95, corresponding to the loss of a hydroxyl group.[2] Further fragmentation of the furan ring can lead to smaller charged species.

Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

Infrared (IR) Spectroscopy (Thin Solid Film Method)

-

Sample Preparation:

-

Place a small amount (a few milligrams) of this compound in a small test tube or vial.

-

Add a few drops of a volatile solvent (e.g., acetone (B3395972) or methylene (B1212753) chloride) to dissolve the solid.

-

Using a pipette, apply a drop of the solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum (of the clean salt plate).

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation (with derivatization for GC analysis):

-

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid group of this compound is often derivatized (e.g., by silylation) to increase its volatility.

-

Dissolve a small amount of this compound in a suitable solvent.

-

Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

-

Heat the mixture to complete the reaction.

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the derivatized sample solution into the GC-MS instrument.

-

The sample is vaporized and separated on the GC column based on its boiling point and interaction with the stationary phase.

-

The separated components elute from the column and enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

1H and 13C NMR chemical shifts of 3-Furoic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Furoic Acid

This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document presents experimental data, detailed protocols for spectral acquisition, and logical workflows to aid in the interpretation of NMR spectra.

Introduction to this compound

This compound, also known as furan-3-carboxylic acid, is a heterocyclic organic compound with the molecular formula C₅H₄O₃.[1] It consists of a furan (B31954) ring substituted with a carboxylic acid group at the 3-position. The compound and its derivatives are of interest in medicinal chemistry and materials science. This compound has been shown to exhibit hypolipidemic activity in rodents, effectively lowering serum cholesterol and triglyceride levels.[2] Accurate NMR data is crucial for the unambiguous identification and characterization of this and related compounds.

¹H and ¹³C NMR Chemical Shift Data

The chemical shifts of this compound are highly dependent on the solvent used for analysis. Below are the reported ¹H and ¹³C NMR chemical shifts in common deuterated solvents. The data is compiled from various spectroscopic databases and literature sources.

Atom Numbering Convention

To ensure clarity in the assignment of chemical shifts, the following atom numbering scheme is used for the this compound molecule.

Caption: Atom numbering for this compound.

Data Tables

The following tables summarize the quantitative ¹H and ¹³C NMR chemical shift data for this compound in various deuterated solvents.

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

| Proton | CDCl₃ | DMSO-d₆ | Water (pH 7.0) [1] |

| H2 | 8.124[3] | 8.314[4] | 7.93 |

| H4 | 6.785[3] | 6.761[4] | 6.67 |

| H5 | 7.467[3] | 7.783[4] | 7.52/7.53 |

| COOH | 12.26[4] | 12.0[4] | Not Reported |

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

| Carbon | CDCl₃ [3] |

| C2 | 144.092 |

| C3 | 118.730 |

| C4 | 109.882 |

| C5 | 149.131 |

| COOH | 168.771 |

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental for accurate structural analysis. The following provides a generalized experimental protocol for obtaining ¹H and ¹³C NMR spectra of this compound, based on cited methodologies.[3][5]

Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Dissolution: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. For the data acquired in CDCl₃, a concentration of 100mM was used.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).[5]

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing or gentle sonication may be applied if necessary.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance-400 or DMX-500, is recommended.[3][5]

-

Tuning and Shimming: The probe should be tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity should be optimized by shimming on the sample to achieve sharp, symmetrical peaks.

-

Temperature: Spectra are typically acquired at a constant temperature, such as 298 K (25 °C), to ensure reproducibility.[3]

-

¹H NMR Acquisition Parameters (Example):

-

¹³C NMR Acquisition Parameters (Example):

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Analysis: Integrate the peaks in the ¹H spectrum to determine proton ratios and analyze the multiplicities (singlet, doublet, etc.) and coupling constants (J-values) to deduce the connectivity of the atoms. For ¹³C spectra, identify the chemical shifts of the individual carbon atoms.

Workflow and Data Interpretation

The process of NMR analysis, from sample preparation to final structure confirmation, follows a logical progression. The diagram below illustrates this workflow.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-Furoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-Furoic acid (Furan-3-carboxylic acid). The information herein is intended to support researchers, scientists, and drug development professionals in the identification and structural elucidation of this compound using mass spectrometry. This document outlines the principal fragmentation pathways, presents quantitative data for major ions, and provides a representative experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Core Concepts in the Fragmentation of this compound

Under electron ionization, this compound undergoes a series of characteristic fragmentation reactions. The initial event is the removal of an electron to form the molecular ion (M•+). The fragmentation of this molecular ion is primarily dictated by the presence of the carboxylic acid group and the furan (B31954) ring. Key fragmentation processes include the loss of neutral molecules such as water (H₂O), carbon monoxide (CO), and the carboxyl group (•COOH), as well as cleavage of the furan ring.

The mass spectrum of this compound is characterized by a prominent molecular ion peak, indicating a degree of stability, with subsequent fragment ions appearing at lower mass-to-charge ratios (m/z). The interpretation of these fragments provides a definitive fingerprint for the structure of this compound.

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is summarized in the table below. The data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2][3][4]

| m/z | Relative Intensity (%) | Proposed Ion Structure/Neutral Loss |

| 112 | 85 | [C₅H₄O₃]⁺• (Molecular Ion) |

| 95 | 100 | [C₅H₃O₂]⁺ (Loss of •OH) |

| 67 | 45 | [C₄H₃O]⁺ (Loss of •COOH) |

| 39 | 55 | [C₃H₃]⁺ (Furan ring fragment) |

| 38 | 20 | [C₃H₂]⁺• |

Fragmentation Pathway

The proposed fragmentation pathway of this compound under electron ionization is initiated by the formation of the molecular ion at m/z 112. Subsequent fragmentation events lead to the formation of the observed ions.

Caption: Proposed EI fragmentation pathway of this compound.

The fragmentation is initiated by the ionization of the this compound molecule, resulting in the molecular ion at m/z 112 . The most abundant fragment ion, which is also the base peak in the spectrum, is observed at m/z 95 . This ion is formed by the loss of a hydroxyl radical (•OH) from the carboxylic acid group. Another significant fragmentation pathway involves the loss of the entire carboxyl group as a radical (•COOH), leading to the furan ring cation at m/z 67 . Subsequent fragmentation of the furan ring cation can occur through the loss of a neutral carbon monoxide (CO) molecule, resulting in the cyclopropenyl cation at m/z 39 .

Experimental Protocols

The following section details a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on typical methods for the analysis of organic acids.[5][6][7][8][9]

1. Sample Preparation

-

Standard Solution Preparation: A stock solution of this compound (1 mg/mL) is prepared by dissolving the pure compound in a suitable solvent such as methanol (B129727) or ethyl acetate.

-

Working Solutions: A series of working standard solutions are prepared by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Derivatization (Optional but Recommended for Complex Matrices): For improved chromatographic performance and volatility, especially in complex biological matrices, derivatization is often employed. A common method is silylation:

-

Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

After cooling, the sample is ready for GC-MS analysis.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

GC Column: A non-polar or semi-polar capillary column is typically used, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5][6]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL of the prepared sample is injected in splitless mode.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 10°C/min.

-

Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.

-

-

Transfer Line Temperature: 280°C.

3. Mass Spectrometry Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 35-350.

-

Data Acquisition: Full scan mode.

The logical workflow for a typical GC-MS analysis of this compound is illustrated below.

Caption: GC-MS analysis workflow for this compound.

References

- 1. 3-Furancarboxylic acid [webbook.nist.gov]

- 2. 3-Furancarboxylic acid [webbook.nist.gov]

- 3. 3-Furancarboxylic acid [webbook.nist.gov]

- 4. 3-Furancarboxylic acid [webbook.nist.gov]

- 5. metbio.net [metbio.net]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the FT-IR Spectrum and Vibrational Modes of 3-Furoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum and vibrational modes of 3-Furoic acid. By combining experimental data with theoretical calculations, this document offers a detailed understanding of the molecule's structural and vibrational properties, crucial for its identification, characterization, and application in research and drug development.

Introduction to this compound

This compound, also known as furan-3-carboxylic acid, is a heterocyclic organic compound with the chemical formula C₅H₄O₃.[1] Its structure consists of a five-membered furan (B31954) ring with a carboxylic acid group substituted at the 3-position. This compound and its derivatives are of interest in medicinal chemistry and materials science. Vibrational spectroscopy, particularly FT-IR, is a powerful analytical technique for elucidating the molecular structure and bonding of such compounds. The presence of the furan ring and the carboxylic acid functional group gives rise to a characteristic infrared spectrum, which can be interpreted to confirm the compound's identity and purity.

Experimental Protocol: FT-IR Spectroscopy of this compound

A standard experimental procedure for obtaining the FT-IR spectrum of a solid sample like this compound is detailed below. This protocol is based on established methods for similar organic acids.

Objective: To obtain a high-quality transmission FT-IR spectrum of solid this compound in the mid-infrared region (typically 4000-400 cm⁻¹).

Materials:

-

This compound (98% purity or higher)

-

Potassium bromide (KBr), FT-IR grade, desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific)

-

Spatula

-

Desiccator

Methodology: KBr Pellet Technique

-

Sample Preparation:

-

Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder into an agate mortar.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The grinding action reduces scattering losses and ensures a uniform distribution of the sample in the KBr matrix.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the collar of a pellet-forming die.

-

Level the surface of the powder and place the plunger into the die.

-

Place the die assembly into a hydraulic press.

-

Evacuate the die to remove trapped air, which can cause the pellet to be opaque.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully release the pressure and retrieve the KBr pellet from the die.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

-

Acquire the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio, at a spectral resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The spectrometer software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Vibrational Analysis: Experimental and Theoretical Data

The interpretation of the FT-IR spectrum of this compound is facilitated by a combined approach using experimental data and theoretical calculations. Density Functional Theory (DFT) is a computational method widely used to predict the vibrational frequencies of molecules. By comparing the experimental spectrum with the calculated frequencies, a more accurate assignment of the vibrational modes can be achieved.

The following table summarizes the key vibrational modes of this compound, correlating experimental FT-IR data with theoretical frequencies calculated using DFT.

| Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3000 (broad) | O-H stretch (in hydrogen-bonded dimer) | |

| ~3740 | O-H stretch (monomer, gas phase)[2] | |

| 1710-1760 | ~1736-1783 | C=O stretch[3] |

| C-H stretch (furan ring) | ||

| C=C stretch (furan ring) | ||

| 1210-1320 | ~1233 | C-O stretch (carboxylic acid)[3][4] |

| 1395-1440 & 910-950 | O-H bend[4] | |

| Furan ring breathing and deformation modes |

Note: The experimental frequencies are based on typical ranges for the functional groups and may vary slightly based on the specific spectrum. The theoretical frequencies are representative values from DFT calculations of carboxylic acids and may differ based on the computational method and basis set used.[2]

Mandatory Visualizations

Experimental and Computational Workflow

The following diagram illustrates the workflow for the comprehensive vibrational analysis of this compound, integrating both experimental FT-IR spectroscopy and theoretical DFT calculations.

Caption: Workflow for the vibrational analysis of this compound.

Structure-Spectrum Correlation

This diagram illustrates the logical relationship between the key functional groups of this compound and their characteristic absorption regions in the FT-IR spectrum.

Caption: Correlation of functional groups in this compound with IR absorptions.

Conclusion

The FT-IR spectrum of this compound is characterized by distinct vibrational modes originating from its furan ring and carboxylic acid functional group. A comprehensive analysis, integrating experimental spectroscopy with theoretical calculations, allows for a detailed and accurate assignment of these modes. This in-depth understanding is essential for the structural elucidation, quality control, and investigation of molecular interactions of this compound in various scientific and industrial applications, including drug development and materials science.

References

An In-depth Technical Guide to 3-Furancarboxylic Acid: Properties, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Furancarboxylic acid, also known as 3-furoic acid, is a heterocyclic carboxylic acid with a furan (B31954) ring substituted at the 3-position. This organic compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique chemical structure imparts specific reactivity and properties that are of significant interest to researchers in medicinal chemistry and material science. This guide provides a comprehensive overview of the physical and chemical properties of 3-Furancarboxylic acid, detailed experimental protocols for its characterization, and insights into its applications.

Physical and Chemical Properties

3-Furancarboxylic acid is a white to light yellow crystalline powder at room temperature.[1] A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₄O₃ | [2][3] |

| Molecular Weight | 112.08 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [1][5] |

| Melting Point | 120-122 °C | [4] |

| Boiling Point | 229.64 °C | |

| Flash Point | 92.7 °C | [2] |

| Density | 1.322 g/cm³ | [2] |

| pKa | 3.9 (at 25 °C) | [1][2][3] |

| logP | 1.03 | [6] |

| Water Solubility | Insoluble to sparingly soluble. One source indicates 64 mg/mL, while others state it is insoluble. Solubility is expected to be pH-dependent. | [4][6] |

| Solubility in Organic Solvents | Soluble in polar organic solvents like ethanol, ether, and acetone. | [1] |

Spectral Data

| Spectral Data Type | Key Features | Reference |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.0 (s, 1H, COOH), 8.31 (s, 1H), 7.78 (s, 1H), 6.76 (s, 1H) | [7] |

| ¹³C NMR | Data available from various sources, typically showing signals for the carboxylic carbon and the four furan ring carbons. | [4] |

| Infrared (IR) | Characteristic absorptions for O-H stretch of the carboxylic acid, C=O stretch, and C-O stretching of the furan ring. | [7] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 112. | [4][8] |

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of 3-Furancarboxylic acid are provided below.

Melting Point Determination

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small amount of 3-Furancarboxylic acid is finely powdered using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[9]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[2]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[10] For a pure compound, this range should be narrow.

Boiling Point Determination

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid for heating bath (e.g., mineral oil)

Procedure:

-

A small amount of liquid 3-Furancarboxylic acid (if melted) or a solution in a high-boiling solvent is placed in the Thiele tube or test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.[6]

-

The apparatus is heated gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is stopped, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Solubility Determination

Apparatus:

-

Test tubes

-

Spatula

-

Vortex mixer (optional)

-

Solvents (e.g., water, ethanol, hexane, aqueous NaOH, aqueous HCl)

Procedure:

-

A small, measured amount (e.g., 10 mg) of 3-Furancarboxylic acid is placed into a test tube.

-

A measured volume (e.g., 1 mL) of the desired solvent is added to the test tube.

-

The mixture is agitated vigorously (e.g., by vortexing or shaking) for a set period (e.g., 1-2 minutes).[11]

-

The mixture is visually inspected to determine if the solid has completely dissolved.

-

The solubility is qualitatively described as soluble, partially soluble, or insoluble. For quantitative analysis, the procedure is repeated with increasing amounts of solute until saturation is reached.

pKa Determination by Potentiometric Titration

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Deionized water

Procedure:

-

A precisely weighed amount of 3-Furancarboxylic acid is dissolved in a known volume of deionized water in a beaker.

-

The pH electrode is calibrated using standard buffer solutions.

-

The beaker with the acid solution is placed on a magnetic stirrer, and the pH electrode is immersed in the solution.

-

The initial pH of the solution is recorded.

-

The standardized NaOH solution is added in small, precise increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The pKa is determined as the pH at the half-equivalence point (the point where half of the acid has been neutralized).[12]

Spectroscopic Analysis

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of 3-Furancarboxylic acid is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[4]

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

¹H and ¹³C NMR spectra are acquired according to standard instrument protocols.

b. Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

-

For a solid sample, a small amount of 3-Furancarboxylic acid is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

-

Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.

Data Acquisition:

-

A background spectrum of the empty sample holder or clean ATR crystal is recorded.

-

The sample is placed in the instrument, and the infrared spectrum is recorded.[13]

c. Mass Spectrometry (MS)

Sample Preparation:

-

A dilute solution of 3-Furancarboxylic acid is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

Data Acquisition:

-

The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system).

-

The sample is ionized using an appropriate technique (e.g., electrospray ionization - ESI, or electron ionization - EI).[14]

-

The mass-to-charge ratios of the resulting ions are measured.

Chemical Reactivity and Applications in Drug Development

3-Furancarboxylic acid is a valuable precursor in the synthesis of more complex molecules. The carboxylic acid group can undergo typical reactions such as esterification, amidation, and conversion to an acyl chloride. The furan ring can participate in electrophilic substitution reactions, although it is less reactive than furan itself due to the electron-withdrawing nature of the carboxylic acid group.

In the context of drug development, 3-Furancarboxylic acid and its derivatives are explored for a variety of biological activities. Furan-containing compounds have been investigated for their potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[15] The synthesis of novel derivatives often involves modifying the carboxylic acid group or substituting the furan ring to optimize biological activity and pharmacokinetic properties.

Workflow for Synthesis and Biological Screening of 3-Furancarboxylic Acid Derivatives

The following diagram illustrates a typical workflow for the synthesis of a 3-Furancarboxylic acid derivative and its subsequent biological screening, a common process in drug discovery.

Caption: Workflow for the synthesis and biological screening of a 3-Furancarboxylic acid derivative.

Conclusion

3-Furancarboxylic acid is a fundamental building block in organic chemistry with significant potential in the development of new therapeutic agents. A thorough understanding of its physical and chemical properties, coupled with standardized analytical protocols, is essential for its effective utilization in research and development. This guide provides a foundational resource for scientists and professionals working with this versatile compound.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. benchchem.com [benchchem.com]

- 5. A Workflow for Identifying Metabolically Active Chemicals to Complement in vitro Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. Navigating transcriptomic connectivity mapping workflows to link chemicals with bioactivities | ToxStrategies [toxstrategies.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. byjus.com [byjus.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. chem.ws [chem.ws]

- 12. web.williams.edu [web.williams.edu]

- 13. rtilab.com [rtilab.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. NMR Spectroscopy [www2.chemistry.msu.edu]

In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Furoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 3-furoic acid (also known as 3-furancarboxylic acid). This information is critical for professionals in drug development and chemical synthesis, where this compound may be used as a starting material or intermediate, to ensure safe handling, processing, and storage.

Executive Summary

This compound is a solid crystalline compound with moderate thermal stability. Its melting point is consistently reported in the range of 120-122 °C. While detailed thermogravimetric analysis (TGA) data in the public domain is limited, available information suggests that significant decomposition begins at temperatures above 200 °C. The primary decomposition products upon heating are carbon monoxide (CO) and carbon dioxide (CO₂). The main thermal event prior to decomposition is melting, with a determined enthalpy of fusion of 21.3 kJ/mol.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄O₃ | [1] |

| Molecular Weight | 112.08 g/mol | [1] |

| Appearance | Beige to white crystalline solid | [1] |

| Melting Point | 120-122 °C | [1] |

| Decomposition Temperature | > 200°C | [2] |

Thermal Stability and Decomposition Analysis

The thermal behavior of this compound is characterized by melting followed by decomposition at higher temperatures.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. DSC analysis of this compound reveals a sharp endothermic peak corresponding to its melting point.

Table 2: DSC Data for this compound

| Parameter | Value |

| Melting Point (Tₘ) | 121.65 °C (394.8 K) |

| Enthalpy of Fusion (ΔHբ) | 21.3 kJ/mol |

Source: NIST WebBook[3]

This data is crucial for understanding the energy requirements for phase transition and for process safety assessments.

Thermogravimetric Analysis (TGA)

In the context of its use in forming a dynamic cross-linker with maleic anhydride, it was noted that this compound exhibits high thermal stability, not decomposing during the curing of an epoxy monomer.[4] The retro-Diels-Alder reaction of the formed dynamic cross-linker, which releases this compound and maleic anhydride, was observed to begin above 130 °C, indicating the stability of this compound at least up to this temperature under the experimental conditions.[4]

Decomposition Products

The primary hazardous decomposition products of this compound upon heating are carbon monoxide (CO) and carbon dioxide (CO₂).[1][2] This suggests that a key decomposition pathway is likely decarboxylation, a common thermal degradation route for carboxylic acids.

Experimental Protocols

Detailed experimental protocols for the thermal analysis of this compound are not explicitly available in the public literature. However, based on standard practices for organic acids, the following methodologies can be outlined.

Differential Scanning Calorimetry (DSC)

A typical DSC experiment to determine the melting point and enthalpy of fusion of this compound would involve the following steps:

-

Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

-